An In-depth Technical Guide to the Chemical Properties of 3-Oxobutanoyl Chloride
An In-depth Technical Guide to the Chemical Properties of 3-Oxobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxobutanoyl chloride, also known as acetoacetyl chloride, is a reactive organic compound that serves as a versatile building block in a multitude of chemical syntheses.[1] Its bifunctional nature, containing both a ketone and an acyl chloride, allows for a diverse range of chemical transformations, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[1] This technical guide provides a comprehensive overview of the core chemical properties of 3-oxobutanoyl chloride, including its physical characteristics, reactivity, and spectral data, along with detailed experimental protocols and safety information.
Core Chemical and Physical Properties
3-Oxobutanoyl chloride is a colorless liquid with a pungent odor.[1] While some of its physical properties have been experimentally determined, others are currently based on predictive models. A summary of its key physical and chemical data is presented below.
| Property | Value | Source |
| Molecular Formula | C4H5ClO2 | [1][2] |
| Molecular Weight | 120.53 g/mol | [1][2] |
| CAS Number | 39098-85-6 | [1][2] |
| Melting Point | -51 to -50 °C | [1][2] |
| Boiling Point | 153.0 ± 23.0 °C | Predicted[1] |
| Density | 1.203 ± 0.06 g/cm³ | Predicted[1][2] |
| pKa | 8.20 ± 0.46 | Predicted[3] |
Reactivity and Synthetic Applications
The high reactivity of 3-oxobutanoyl chloride stems from the electrophilic nature of the acyl chloride functional group. This makes it an excellent acetoacetylating agent, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles.
General Reactivity
Acyl chlorides are the most reactive of the carboxylic acid derivatives. Key reactions of 3-oxobutanoyl chloride include:
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Hydrolysis: It reacts vigorously with water to hydrolyze back to acetoacetic acid (which is unstable and readily decarboxylates to acetone (B3395972) and carbon dioxide) and hydrochloric acid.
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Alcoholysis: In the presence of an alcohol, it forms the corresponding acetoacetate (B1235776) ester. This reaction is fundamental in the synthesis of many β-keto esters, which are important intermediates in organic synthesis.
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Aminolysis: Reaction with ammonia, primary amines, or secondary amines yields acetoacetamides. This is a crucial step in the synthesis of various pharmaceuticals.
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Reaction with Carboxylates: It can react with carboxylate salts to form mixed anhydrides.
A general overview of the nucleophilic acyl substitution mechanism is depicted below.
Caption: General mechanism of nucleophilic acyl substitution.
Use in Pharmaceutical Synthesis
3-Oxobutanoyl chloride is a key intermediate in the synthesis of a wide range of pharmaceutical compounds.[1][4][5] For instance, acetoacetyl derivatives are precursors to various heterocyclic compounds that form the core of many drug molecules.
Experimental Protocols
Synthesis of 3-Oxobutanoyl Chloride
A common laboratory-scale synthesis of 3-oxobutanoyl chloride involves the reaction of diketene (B1670635) with hydrogen chloride.
Materials:
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Diketene (acetylketene)
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Dry hydrogen chloride gas
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Acetone
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Solid carbon dioxide (dry ice)
Procedure:
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Cool a reaction flask containing 5 g of diketene to approximately -7 °C.
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As the diketene begins to freeze, lower the temperature to -50 °C or below using a dry ice/acetone bath.
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Bubble dry hydrogen chloride gas through the cold diketene.
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Continue the addition of hydrogen chloride until the gas is observed escaping from the outlet, indicating the reaction is complete.
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The product, 3-oxobutanoyl chloride, will solidify at low temperatures.
Note: This reaction should be performed in a well-ventilated fume hood due to the toxicity and corrosive nature of the reactants and product.
The workflow for this synthesis is outlined below.
Caption: Workflow for the synthesis of 3-oxobutanoyl chloride.
Spectroscopic Data
Detailed experimental spectroscopic data for 3-oxobutanoyl chloride is not widely available in public databases. However, based on its structure, the following characteristic signals can be predicted:
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¹H NMR: Two singlets would be expected. One for the methyl protons (CH₃) adjacent to the ketone, and another for the methylene (B1212753) protons (CH₂) between the two carbonyl groups.
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¹³C NMR: Signals for the methyl carbon, the methylene carbon, and the two carbonyl carbons (one for the ketone and one for the acyl chloride) would be anticipated.
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IR Spectroscopy: Strong absorption bands characteristic of two carbonyl groups would be prominent. The acyl chloride carbonyl stretch typically appears at a higher wavenumber (around 1800 cm⁻¹) than the ketone carbonyl stretch (around 1715 cm⁻¹).
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Mass Spectrometry: The molecular ion peak would be expected at m/z 120, with a characteristic isotopic pattern for a molecule containing one chlorine atom.
Safety and Handling
3-Oxobutanoyl chloride is a highly reactive and corrosive compound and must be handled with appropriate safety precautions.[6][7][8][9]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7][9] All manipulations should be carried out in a certified chemical fume hood.[6]
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Inhalation: Avoid inhaling vapors, which are irritating to the respiratory tract.[6][7]
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Skin and Eye Contact: The compound can cause severe skin and eye irritation or burns.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
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Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as water, alcohols, and strong bases.[6][7] Keep the container tightly closed.
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Fire Hazard: While not highly flammable, it can react with metals in the presence of moisture to produce flammable hydrogen gas.[7]
Conclusion
3-Oxobutanoyl chloride is a valuable and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for the construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development. Further research to experimentally determine and publish its physical and spectral data would be a valuable contribution to the scientific community.
